molecular formula C8H13NO2 B7777391 (1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid

(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid

Cat. No.: B7777391
M. Wt: 155.19 g/mol
InChI Key: JMZDITNNFGJZLT-POYBYMJQSA-N
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Description

(1S,5R)-6-azabicyclo[321]octane-5-carboxylic acid is a bicyclic compound that contains a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid typically involves the use of chiral starting materials and stereoselective reactions to ensure the correct configuration of the final product. One common method involves the use of a Diels-Alder reaction followed by a series of functional group transformations to introduce the carboxylic acid functionality.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and continuous flow processes can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the carboxylic acid to an alcohol.

    Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used to study enzyme mechanisms and as a ligand in receptor binding studies.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of the target molecule. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    8-oxabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but contains an oxygen atom instead of nitrogen.

    Bicyclo[2.2.2]octane-1-carboxylates: These compounds have a different ring structure but share the carboxylic acid functionality.

Uniqueness

(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid is unique due to its specific stereochemistry and the presence of a nitrogen atom within the bicyclic structure. This gives it distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-7(11)8-3-1-2-6(4-8)5-9-8/h6,9H,1-5H2,(H,10,11)/t6-,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZDITNNFGJZLT-POYBYMJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)(NC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@](C1)(NC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid
Reactant of Route 2
(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid
Reactant of Route 3
(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid
Reactant of Route 4
(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid
Reactant of Route 5
(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid
Reactant of Route 6
(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid

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